molecular formula C12H12O3 B1599410 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 62036-49-1

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B1599410
CAS No.: 62036-49-1
M. Wt: 204.22 g/mol
InChI Key: BGKWMMAJZNSSGJ-UHFFFAOYSA-N
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Description

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound has a molecular formula of C12H12O3 and a molecular weight of 204.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-ethyl-5-oxo-7-methyl-2H-chromen-2-one, while reduction of the carbonyl group may yield 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-ol .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disruption of microbial cell membranes and inhibition of essential enzymes . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines and mediators .

Properties

IUPAC Name

4-ethyl-5-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-10-5-7(2)4-9(13)12(8)10/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKWMMAJZNSSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=CC(=C12)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415481
Record name 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62036-49-1
Record name 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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